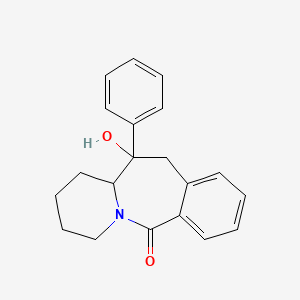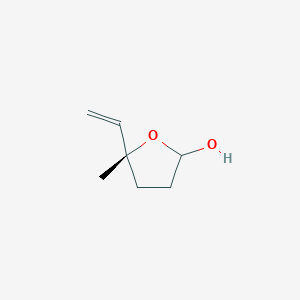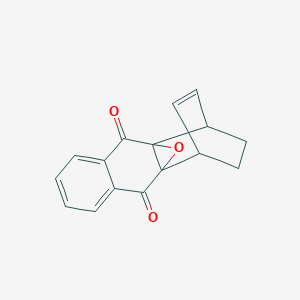![molecular formula C12H10FNO B11943788 2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
2-[(2-Fluorobenzyl)oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorobenzyl)oxy]pyridine is an organic compound with the molecular formula C12H10FNO It is a derivative of pyridine, where a fluorobenzyl group is attached to the oxygen atom at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)oxy]pyridine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-hydroxypyridine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Fluorobenzyl)oxy]pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical nucleophiles include fluoride ions from sources like potassium fluoride or tetrabutylammonium fluoride.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-[(2-Fluorobenzyl)oxy]pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorobenzyl)oxy]pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the benzyl group.
2-(Chlorobenzyl)oxy]pyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.
2-(Methoxy)benzyl]pyridine: Contains a methoxy group instead of fluorine, leading to different electronic and steric effects.
Uniqueness
2-[(2-Fluorobenzyl)oxy]pyridine is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and potential biological activity. The fluorine atom can enhance the compound’s stability and binding affinity in various applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H10FNO/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-8H,9H2 |
Clé InChI |
VWAVLCSTMVFNLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)

